N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-fluorobenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-fluorobenzamide is a complex organic compound featuring a benzamide core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-fluorobenzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling the azepane derivative with the substituted benzamide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-methylbenzamide
- N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-chlorobenzamide
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C21H24ClFN2O |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H24ClFN2O/c22-18-11-5-3-9-16(18)20(25-13-7-1-2-8-14-25)15-24-21(26)17-10-4-6-12-19(17)23/h3-6,9-12,20H,1-2,7-8,13-15H2,(H,24,26) |
InChI Key |
UTVWPQLMMUSJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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